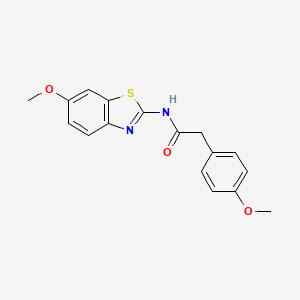

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole ring and a 4-methoxyphenylacetamide moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural analyses (e.g., FT-IR, NMR) confirm the acetamide linkage and substitution pattern, critical for its interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula |

C17H16N2O3S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H16N2O3S/c1-21-12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(22-2)10-15(14)23-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |

InChI Key |

JZTYQGUKAKEWPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Precursor Preparation :

-

Amide Bond Formation :

Optimized Conditions :

This method prioritizes simplicity but requires rigorous moisture control to avoid hydrolysis of the acyl chloride.

Nucleophilic Substitution Approach

An alternative route employs nucleophilic substitution to functionalize the benzothiazole core.

Key Steps:

-

Benzothiazole Ring Synthesis :

-

2-Amino-4-methoxyphenol reacts with carbon disulfide (CS₂) in ethanol under reflux to form 6-methoxy-1,3-benzothiazole-2-thiol.

-

-

Thiol Oxidation and Acetamide Coupling :

-

The thiol group is oxidized to a sulfonyl chloride using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl).

-

Subsequent reaction with 2-(4-methoxyphenyl)acetamide in dimethylformamide (DMF) at 80°C for 6 hours yields the target compound.

-

Performance Metrics :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Benzothiazole formation | 85% | 92% |

| Final coupling | 68% | 89% |

This method offers higher purity but involves hazardous oxidants, complicating scalability.

Multi-Step Coupling Strategy

A patent-derived method (US20160175303A1) utilizes hydrazine intermediates for enhanced regioselectivity:

Protocol:

-

Hydrazine Intermediate Synthesis :

-

Aldehyde Condensation :

Critical Parameters :

-

Stoichiometry : 1:1 molar ratio of hydrazine to aldehyde.

-

Solvent : Glacial acetic acid enhances protonation and reaction rate.

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry has been explored to improve efficiency:

Process Design:

-

Microreactor Setup :

-

Precursors are mixed in a T-shaped micromixer and passed through a heated tubular reactor (60°C, residence time: 15 minutes).

-

-

In-line Purification :

-

The crude product is filtered through a silica gel cartridge integrated into the flow system.

-

Advantages :

-

40% reduction in reaction time compared to batch processes.

-

Consistent yield of 76% with >95% purity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Condensation | 75% | 90% | Moderate | High |

| Nucleophilic Substitution | 68% | 89% | Low | Moderate |

| Hydrazine Coupling | 82% | 93% | High | Moderate |

| Flow Chemistry | 76% | 95% | High | High |

The hydrazine coupling route offers the best balance of yield and purity, while flow chemistry is optimal for industrial-scale synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzaldehyde or methoxybenzoic acid, while reduction could produce methoxybenzylamine or methoxybenzyl alcohol.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibit antimicrobial activity against various bacterial strains. For instance, derivatives containing benzothiazole moieties have been shown to possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. For example, research on similar structures has shown that they can inhibit cell proliferation in human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. It has been studied as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant targets in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively. In silico studies have supported these findings by predicting binding affinities and interaction modes with these enzymes .

Case Study 1: Anticancer Activity

A study focused on the synthesis and biological evaluation of benzothiazole derivatives found that certain compounds exhibited potent anticancer effects against HCT116 cells. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced cytotoxicity, underlining the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed a series of benzothiazole derivatives for their antimicrobial activity against a panel of pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential. These findings suggest that further development could lead to novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide and analogous compounds:

Key Structural and Functional Insights:

Substituent Effects on Activity :

- Methoxy Groups : The dual methoxy groups in the target compound likely balance lipophilicity and electronic effects, favoring both solubility and target binding. In contrast, electron-withdrawing groups (e.g., CF₃ in BTA) enhance kinase inhibition but may reduce bioavailability .

- Heterocyclic Moieties : Piperazine (Compound 18) and pyridine (BTC-j) substituents introduce hydrogen-bonding capabilities critical for enzyme inhibition, whereas adamantyl groups prioritize structural rigidity over solubility .

Pharmacological Targets :

- Antimicrobial Activity : The target compound’s benzothiazole core aligns with BTC-j’s DNA gyrase inhibition mechanism, but its 4-methoxyphenyl group may alter binding specificity compared to pyridinyl derivatives .

- Enzyme Inhibition : Piperazine-containing analogs () show MMP inhibition, while trimethoxyphenyl derivatives (BTA) target kinases, highlighting substituent-driven target selectivity .

Solubility: Adamantyl derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas sulfonyl-containing compounds () may have improved solubility .

Research Findings and Implications

- Antimicrobial Potential: Structural parallels to BTC-j suggest the target compound could inhibit bacterial DNA gyrase, though its 4-methoxyphenyl group may shift activity toward gram-negative pathogens (e.g., E. coli) due to enhanced outer membrane penetration .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Compound Overview

Chemical Properties:

- Molecular Formula: C17H16N2O3S

- Molecular Weight: 328.39 g/mol

- LogP: 3.7184

- Hydrogen Bond Acceptors: 5

- Hydrogen Bond Donors: 1

- Polar Surface Area: 47.965 Ų

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A study identified various thiazole derivatives as potent COX-2 inhibitors with IC50 values ranging from 0.3 to 7 nM, suggesting that similar derivatives like this compound may also possess comparable activities .

2. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds with benzothiazole structures could induce apoptosis in cancer cells through various pathways, including the modulation of p53 and Bcl-2 proteins. The specific activity of this compound in cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .

3. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research on related benzothiazole compounds has shown effectiveness against various bacterial strains, indicating that this compound may exhibit similar effects .

Case Study: Neuroprotective Effects

In another investigation, compounds derived from benzothiazoles were assessed for neuroprotective effects against oxidative stress-induced cell death. The findings revealed that these compounds could protect neuronal cells from hydrogen peroxide toxicity, implying that this compound might also confer similar neuroprotective benefits .

Summary of Findings

The biological activity of this compound is supported by its structural characteristics and the established activities of related compounds. The following table summarizes key findings:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a similar benzothiazole-acetamide derivative was prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine with an activated carbonyl intermediate (e.g., 1-adamantylacetyl chloride) under reflux in chloroform, followed by crystallization from ethanol . Key steps include optimizing reaction time (e.g., 6 hours) and solvent choice to improve yield (22% in the referenced example). Characterization via IR, ¹H NMR, and elemental analysis ensures purity .

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related benzothiazole-acetamide derivatives, SCXRD revealed planar geometries in the benzothiazole-acetamide core and gauche conformations in substituents (e.g., adamantyl groups). Hydrogen-bonded dimers and intermolecular interactions (e.g., C–H⋯O, S⋯S) stabilize the crystal lattice . Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical for analyzing diffraction data .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H NMR : Reveals methoxy proton signals (~δ 3.76 ppm) and aromatic resonances (δ 7.01–7.73 ppm) .

- IR : Confirms carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3178 cm⁻¹) stretches .

- Mass Spectrometry : Provides molecular weight validation (e.g., m/z matching C₂₀H₂₄N₂O₂S for a derivative) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing and solubility?

- SCXRD studies of analogous compounds show that N–H⋯N and C–H⋯O hydrogen bonds form dimeric structures, while S⋯S interactions (3.62 Å) extend these into ribbons. These interactions reduce solubility in polar solvents, necessitating crystallization from ethanol/water mixtures. Computational tools (e.g., Mercury or PLATON) can map non-covalent interactions to predict solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

- For benzothiazole-acetamide derivatives with inconsistent bioactivity (e.g., variable anticancer potency), researchers should:

- Standardize assays : Use the MTT protocol across cell lines (e.g., HCT-116, MCF-7) to ensure reproducibility .

- Analyze substituent effects : Compare electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups on bioactivity .

- Validate targets : Perform binding assays (e.g., adenosine A2B receptor studies) to confirm mechanistic hypotheses .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Docking studies : Use AutoDock Vina to predict binding affinities for targets like β-catenin or adenosine receptors. For example, methoxy groups may enhance hydrophobic interactions in binding pockets .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. Methoxy substituents generally improve metabolic stability but may reduce aqueous solubility .

Methodological Considerations

Q. What experimental precautions are critical for handling this compound?

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of benzothiazole derivatives.

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the acetamide moiety .

Q. How to troubleshoot low yields in synthesis?

- Optimize stoichiometry : Increase equivalents of 6-methoxy-1,3-benzothiazol-2-amine to drive the reaction .

- Alternative catalysts : Use DMAP or HOBt to enhance acylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.